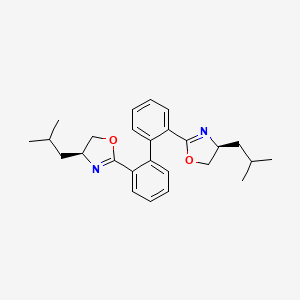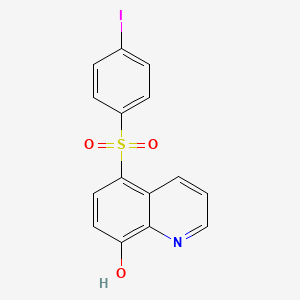
Ethyl 2-oxo-3,4-dihydro-2H-pyrrole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-oxo-3,4-dihydro-2H-pyrrole-5-carboxylate is a heterocyclic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2-oxo-3,4-dihydro-2H-pyrrole-5-carboxylate can be synthesized through several methods. One common approach involves the cyclization of α-amino ynones or β-enaminones. For example, the oxidative cyclization of β-enaminones can be achieved using iodine as a promoter . Another method involves the reaction of glycine-derived enamino amides under Boc-deprotection conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as the use of citric acid as a catalyst, can enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-oxo-3,4-dihydro-2H-pyrrole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can yield dihydropyrrole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole ring.
Common Reagents and Conditions
Common reagents used in these reactions include iodine for oxidative cyclization, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative cyclization of β-enaminones can yield pyrrolin-4-ones, while substitution reactions can introduce various functional groups onto the pyrrole ring .
Wissenschaftliche Forschungsanwendungen
Ethyl 2-oxo-3,4-dihydro-2H-pyrrole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antiviral, anticancer, and antimicrobial agents.
Medicine: It is investigated for its potential therapeutic properties, including its use in drug development.
Wirkmechanismus
The mechanism of action of ethyl 2-oxo-3,4-dihydro-2H-pyrrole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its derivatives can inhibit enzymes or bind to receptors, leading to various biological effects. The exact mechanism depends on the specific derivative and its target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole derivatives: These compounds also contain a nitrogen atom in a five-membered ring and have similar biological activities.
Pyrrolin-4-ones: These are structurally related compounds with similar synthetic routes and applications.
Pyridazines: Another class of heterocyclic compounds with comparable properties and uses.
Uniqueness
Ethyl 2-oxo-3,4-dihydro-2H-pyrrole-5-carboxylate is unique due to its specific structure, which allows for diverse chemical modifications and a wide range of applications. Its ability to undergo various reactions and form different derivatives makes it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
360782-67-8 |
|---|---|
Molekularformel |
C7H9NO3 |
Molekulargewicht |
155.15 g/mol |
IUPAC-Name |
ethyl 5-oxo-3,4-dihydropyrrole-2-carboxylate |
InChI |
InChI=1S/C7H9NO3/c1-2-11-7(10)5-3-4-6(9)8-5/h2-4H2,1H3 |
InChI-Schlüssel |
AGWQUVWOFILGLN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NC(=O)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Bromobenzo[d]oxazol-2-yl)-2-hydroxyacetic acid](/img/structure/B12880791.png)
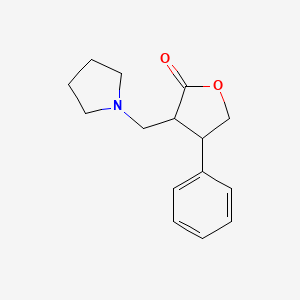

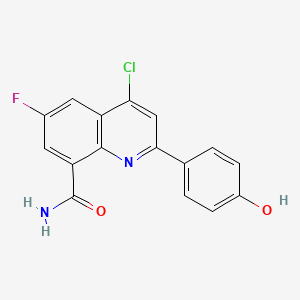

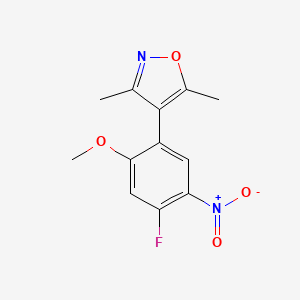
![2-(Chloromethyl)benzo[d]oxazole-4-carboxaldehyde](/img/structure/B12880828.png)
gold](/img/structure/B12880837.png)

![2-(1H-1,2,4-Triazol-1-yl)-1H-benzo[d]imidazol-4-amine](/img/structure/B12880860.png)

